methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride
Description
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated indazole core. The molecule contains a methyl ester group at position 3 and a primary amine at position 5, with a hydrochloride salt improving solubility and stability. The tetrahydroindazole ring system allows for conformational flexibility, while the electron-rich amino and ester groups enable diverse intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H |
InChI Key |
YSHQWEZZTACKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1CC(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Data |
|---|---|
| Molecular Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride |
| Canonical SMILES | COC(=O)C1=NNC2=C1CC(CC2)N.Cl |
| InChI Key | YSHQWEZZTACKJG-UHFFFAOYSA-N |
This compound features a fused bicyclic system comprising an indazole ring partially saturated at positions 4 to 7, an amino substituent at position 5, and a methyl ester group at position 3. The hydrochloride salt form enhances solubility and stability for handling and biological evaluation.
Preparation Methods
Detailed Synthetic Routes
Cyclization of Cyclohexanone Derivatives with Phenylhydrazine
One common synthetic approach starts with 3-methoxycarbonyl-cyclohexanone, which undergoes condensation with substituted phenylhydrazine derivatives. This step forms the indazole ring system via cyclization under acidic conditions, often employing hydrochloric acid in ethanol at elevated temperatures (80–100 °C) to facilitate ring closure and amination.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 3-methoxycarbonyl-cyclohexanone + phenylhydrazine | Room temperature to 50 °C, solvent: ethanol or DMF |
| Cyclization | Acid catalysis (HCl/EtOH) | 80–100 °C, 12–24 hours |
| Amination | Introduction of amino group via substitution or reduction | Controlled pH and temperature |
Esterification and Salt Formation
Following core synthesis, esterification at the 3-position is typically achieved by methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like alkali metal alkoxides (e.g., sodium methoxide). The methyl ester formation is often performed in polar solvents such as anhydrous lower alkanols (methanol or ethanol).
The hydrochloride salt is then prepared by treating the free base with hydrochloric acid, commonly in an organic solvent or aqueous medium, yielding the stable hydrochloride salt form of the compound.
Industrial Scale Considerations
Industrial synthesis may utilize continuous flow reactors to optimize reaction times and yields. The formation of alkali metal alkoxides in situ, while effective, requires careful handling due to hydrogen evolution, posing safety hazards at scale.
Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>98%), confirmed by HPLC and NMR analyses.
Analytical Characterization
| Technique | Purpose | Typical Parameters/Notes |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities | UV detection at 254 nm, impurity levels <2% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation (¹H and ¹³C) | Verification of regioselectivity and substitution patterns |
| Mass Spectrometry (HRMS-ESI) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z 232 (approx.) |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic ester C=O and amino N-H stretches |
The key cyclization step involves nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by ring closure to form the indazole core. Amino group introduction at position 5 may proceed via selective substitution or reduction pathways, depending on precursor functional groups.
Methyl ester formation occurs via nucleophilic substitution of the carboxylate intermediate with methylating agents under basic conditions.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | 3-methoxycarbonyl-cyclohexanone + phenylhydrazine, EtOH, RT-50 °C | Formation of hydrazone intermediate | 70–80 |
| 2 | Cyclization | HCl/EtOH, 80–100 °C, 12–24 h | Tetrahydroindazole ring closure | 60–75 |
| 3 | Amination/Substitution | Aminating agents or reduction conditions | Introduction of 5-amino group | 65–70 |
| 4 | Esterification | Methyl iodide or dimethyl sulfate, NaOMe, MeOH | Methyl ester formation at 3-position | 75–85 |
| 5 | Salt Formation | HCl treatment | Formation of hydrochloride salt | Quantitative |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine group (-NH₂) undergoes nucleophilic substitution reactions, particularly under acidic or catalytic conditions. These reactions allow for the introduction of alkyl or aryl substituents:
For example, reductive amination with cyclic ketones (e.g., dimedone) produces secondary amines with high regioselectivity under oxygenated conditions .
Ester Hydrolysis and Carboxylate Functionalization
The methyl ester group undergoes hydrolysis under basic or acidic conditions, enabling conversion to carboxylic acids or further derivatization:
Hydrolysis to the carboxylic acid (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) is a critical step for generating intermediates used in peptide-mimetic drug design.
Acylation Reactions
The amino group reacts with acylating agents to form amides, enhancing solubility or binding affinity:
Acylation with fluorinated benzyl groups (e.g., 2,4-difluorobenzoyl chloride) enhances sigma-1 receptor binding (pKᵢ > 8.0) .
Oxidative Coupling and Cyclization
Under oxidative conditions, the compound participates in cross-dehydrogenative coupling (CDC) reactions with β-dicarbonyl substrates:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| β-Ketoesters | AcOH, O₂, 130°C | Pyrazolo[1,5-a]pyridines | 72–94% | |
| Cyclic β-diketones | Ethanol, O₂ | Pyrido[1,2-b]indazoles | 79–87% |
For example, reactions with ethyl acetoacetate yield substituted pyrazolo[1,5-a]pyridines via a mechanism involving enol addition and oxidative dehydrogenation .
Salt Formation and Solubility Enhancement
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. This property is exploited in pharmacokinetic optimization:
| Property | Value | Impact | Reference |
|---|---|---|---|
| Solubility in PBS | >100 μM | Suitable for in vitro assays | |
| pKa (predicted) | 12.06 ± 0.40 | Favors protonation at physiological pH |
Key Mechanistic Insights
-
Reductive Amination : The amine group reacts with carbonyl compounds via imine intermediates, reduced in situ by agents like NaBH₃CN .
-
Oxidative Coupling : Molecular oxygen drives dehydrogenation, forming conjugated heterocycles (e.g., pyrazolo[1,5-a]pyridines) .
-
Acylation Selectivity : Steric hindrance from the tetrahydroindazole ring directs acylation to the exocyclic amine .
Scientific Research Applications
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound may also interact with various receptors and proteins, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 6-Amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Hydrochloride
Key Differences :
- Ester Group: Ethyl ester (vs.
- Molecular Weight : Higher molecular weight (245.71 g/mol vs. ~231.68 g/mol for the methyl analog) due to the ethyl group .
Synthesis Notes: Both compounds are synthesized via cyclocondensation reactions, but the ethyl variant may require longer alkylation steps.
2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)ethanol
Key Differences :
- Functional Group: Replaces the methyl ester with a hydroxyl-containing ethanol group, enhancing polarity and reducing logP.
- Biological Implications : The hydroxyl group may facilitate interactions with polar targets (e.g., enzymes with hydrophilic binding pockets).
- Cost : Priced at $772.00/g (1 g), suggesting higher synthesis complexity compared to ester derivatives .
Spiro Pyrazole-Pyrido[4,3-d]pyrimidine Derivative (Compound 14a)
Key Differences :
- Core Structure : Incorporates a spiro junction between pyrazole and pyridopyrimidine rings, increasing rigidity and planarity.
- Synthetic Yield : Method A yields 37% vs. 81% for Method B, highlighting optimization challenges absent in simpler indazole analogs .
- Bioactivity : The spiro structure’s extended π-system may enhance binding to nucleic acids or topoisomerases.
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding: The 5-amino group in the target compound enables stronger hydrogen bonds compared to the 6-amino analog, which may improve target selectivity in drug design .
- Ring Puckering : The tetrahydroindazole ring’s puckering (analyzed via Cremer-Pople coordinates) influences conformational stability. Methyl and ethyl esters exhibit similar puckering amplitudes, but bulkier substituents (e.g., tert-butyl) may distort the ring .
- Crystallography : SHELX programs are widely used for structural elucidation of such compounds, though the target compound’s crystal data remain unreported .
Biological Activity
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride (CAS No. 1781510-37-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 1781510-37-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that indazole derivatives can modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biological Activities
-
Anticancer Activity :
- Indazole-containing compounds have shown promising anticancer effects. For instance, derivatives have been tested for their inhibitory effects on various cancer cell lines with IC50 values indicating potent activity (e.g., IC50 < 50 nM in some studies) .
- The compound has been linked to the inhibition of key enzymes involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor), with reported IC50 values as low as 4.1 nM for specific derivatives .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Potent inhibition of cancer cell lines with IC50 < 50 nM | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Neuroprotective | Modulation of EAATs |
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer properties of indazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 25 nM . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
Research into the SAR of indazole derivatives has revealed that specific substitutions on the indazole ring enhance biological activity. For example, modifications at the 4-position and 6-position have been shown to significantly increase FGFR inhibitory activity .
Q & A
Q. How does the hydrochloride salt form influence stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., free amine formation). Lyophilization enhances long-term stability. Differential scanning calorimetry (DSC) identifies phase transitions affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
